Tert-butyl 3-aminoadamantane-1-carboxylate
Description
Overview of Adamantane (B196018) Scaffolds in Organic and Medicinal Chemistry
Adamantane is a tricyclic hydrocarbon with a unique, highly symmetrical, and rigid cage-like structure resembling a diamondoid unit. researchgate.nethovione.com This distinct architecture imparts several desirable properties that have been widely exploited in organic and medicinal chemistry. hovione.com
Key Properties and Advantages of the Adamantane Scaffold:
| Property | Description | Significance in Chemistry |
| Rigidity | The fused cyclohexane (B81311) rings create a strain-free and conformationally locked structure. | Provides a rigid scaffold to control the spatial orientation of functional groups, aiding in the design of molecules that fit precisely into biological targets like enzyme active sites. hovione.combiosynth.com |
| Lipophilicity | As a bulky hydrocarbon cage, adamantane is highly lipophilic (fat-soluble). | Incorporating an adamantane moiety into a drug molecule can increase its ability to cross cell membranes, thereby modifying its bioavailability and therapeutic efficacy. hovione.comgoogle.com |
| Symmetry | The molecule possesses a high degree of symmetry (Td point group). | This symmetry can influence crystal packing and molecular recognition processes. hovione.com |
| Metabolic Stability | The adamantane core is resistant to metabolic degradation within the body. | This enhances the stability and distribution of drugs in blood plasma, leading to improved pharmacokinetic profiles. hovione.comresearchgate.net |
These characteristics have made adamantane a crucial component in numerous approved drugs. Its incorporation can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) properties. hovione.com Notable examples include Amantadine (B194251) and Rimantadine (B1662185), which have been used as antiviral agents against Influenza A, and Memantine, used for the treatment of Alzheimer's disease. researchgate.nethovione.commdpi.com Furthermore, the adamantane group can serve as a bioisostere for phenyl rings, offering a three-dimensional alternative to flat aromatic structures in drug design. hovione.com
The Context of Adamantane Derivatives in Contemporary Chemical Research
The interest in adamantane and its derivatives continues to grow, with modern research extending far beyond its initial antiviral applications. hovione.com Scientists are actively exploring new adamantane-based compounds for a wide spectrum of therapeutic areas. Current research focuses on the synthesis and evaluation of derivatives with potential antibacterial, antifungal, anticancer, antimalarial, and anti-inflammatory activities. google.com
In the realm of drug discovery, adamantane-based structures are being designed as selective inhibitors for various biological targets. For instance, adamantane derivatives have been developed as potent antidiabetic drugs, such as Saxagliptin and Vildagliptin, which are inhibitors of the dipeptidyl peptidase-4 (DPP-IV) enzyme. researchgate.netgoogle.comoatext.com The rigid scaffold is instrumental in positioning the necessary functional groups to interact effectively and selectively with the enzyme's active site. researchgate.net
Beyond medicine, adamantane derivatives are finding applications in materials science and nanotechnology. Their stable structures are being used to create polymers, thermally stable lubricants, and molecular building blocks for the self-assembly of complex architectures. researchgate.netresearchgate.net The ability of the adamantane cage to form strong inclusion complexes with host molecules like cyclodextrins is also being harnessed for drug delivery systems and supramolecular chemistry. researchgate.netnih.gov
Importance of Tert-butyl 3-aminoadamantane-1-carboxylate as a Synthetic Intermediate
Within the large family of adamantane derivatives, those with functional groups at the 1 and 3 positions (bridgehead carbons) are particularly valuable as chemical building blocks. This compound is a prime example of such a crucial synthetic intermediate.
This compound is a derivative of 3-aminoadamantane-1-carboxylic acid, a versatile scaffold used in the synthesis of more complex molecules. biosynth.comnih.gov In this compound, the carboxylic acid is protected as a tert-butyl ester. This protection is a key strategy in multi-step organic synthesis. It prevents the carboxylic acid group from reacting while other chemical transformations are carried out on the amino group or another part of the molecule. The tert-butyl group can be selectively removed later in the synthetic sequence under specific conditions to reveal the carboxylic acid for further reactions.
The 1,3-disubstituted adamantane core provided by this intermediate is central to the structure of several DPP-IV inhibitors used in the treatment of type 2 diabetes. google.comoatext.com For example, the synthesis of the drug Vildagliptin involves coupling a 3-aminoadamantane derivative with another chemical fragment. researchgate.netresearchgate.netgoogle.com Using a protected intermediate like this compound allows for a controlled, step-wise assembly of the final drug molecule, ensuring high yields and purity. Its role as a protected building block makes it an indispensable tool for medicinal chemists in the development of new adamantane-based pharmaceuticals.
Properties
Molecular Formula |
C15H25NO2 |
|---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
tert-butyl 3-aminoadamantane-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-13(2,3)18-12(17)14-5-10-4-11(6-14)8-15(16,7-10)9-14/h10-11H,4-9,16H2,1-3H3 |
InChI Key |
IQJFXWFZPQVOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC3CC(C1)CC(C3)(C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 3 Aminoadamantane 1 Carboxylate
Established Synthetic Pathways from Precursor Molecules
The synthesis of tert-butyl 3-aminoadamantane-1-carboxylate can be strategically approached starting from adamantane-1-carboxylic acid, a readily available precursor. The key transformations involve the introduction of an amino group at the 3-position and the esterification of the carboxylic acid.
A common pathway to this compound begins with the functionalization of adamantane-1-carboxylic acid. One key strategy involves the bromination of the adamantane (B196018) cage at a tertiary position, followed by a series of reactions to introduce the amino and tert-butoxycarbonyl groups.
A crucial intermediate in a potential synthesis is 3-bromo-1-tert-butoxycarbonyl amidated adamantane. The synthesis of this intermediate can be achieved from 3-bromo-1-adamantanecarboxylic acid. This bromo derivative itself is synthesized from adamantane-1-carboxylic acid through bromination. The subsequent reaction of 3-bromo-1-adamantanecarboxylic acid with reagents such as diphenylphosphoric azide (B81097) and tert-butanol (B103910) introduces the tert-butoxycarbonyl protected amino group. google.com The final step would then involve the conversion of the carboxylic acid to its tert-butyl ester.
An alternative approach could involve the initial esterification of adamantane-1-carboxylic acid to tert-butyl adamantane-1-carboxylate, followed by functionalization at the 3-position to introduce the amino group.
The introduction of the amino group (amination) and the formation of the tert-butyl ester (esterification) are critical steps that require specific reaction conditions and often catalysis.
For the amination step, if starting from a bromo-adamantane derivative, various nucleophilic amination methods could be employed. While direct amination can be challenging, methods like the Chan-Lam N-arylation have been optimized for the synthesis of N-aryl derivatives of adamantane-containing amines, utilizing copper(II) acetate (B1210297) as a catalyst. researchgate.net For the introduction of a primary amino group, a common strategy involves the use of an azide intermediate followed by reduction.
The esterification of the adamantane-1-carboxylic acid moiety to form the tert-butyl ester typically requires acid catalysis. The bulky nature of the adamantane group can influence the reaction conditions. The use of N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) can be employed for acid activation to facilitate the esterification process. researchgate.net
The following table summarizes typical reaction conditions for the key synthetic steps:
| Reaction Step | Reagents | Catalyst/Conditions | Reference |
| Bromination of Adamantane-1-carboxylic acid | Liquid Bromine | Anhydrous aluminum trichloride, -20°C to 30°C | google.com |
| Amidation/Rearrangement | Triethylamine, Diphenylphosphoric azide, tert-butanol | 80°C to 110°C for 12 to 16 hours | google.com |
| Esterification | Adamantane-1-carboxylic acid, tert-butanol | Acid catalyst (e.g., H₂SO₄) | nih.gov |
| N-Arylation (example of amination) | Adamantane-containing amine, p-tolylboronic acid | Copper(II) acetate, DBU, 25°C, 24 h | researchgate.net |
Isolation, Purification, and Characterization Techniques
The isolation and purification of this compound and its intermediates are crucial for obtaining a product of high purity. Standard laboratory techniques are employed for this purpose.
Following the reaction, the crude product is typically isolated by extraction into a suitable organic solvent and subsequent removal of the solvent under reduced pressure. Purification is then achieved through techniques such as:
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent or solvent system is chosen to dissolve the compound at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. google.com
Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).
Once purified, the structure and identity of this compound are confirmed using a variety of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. ijpsr.comresearchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. ijpsr.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the amino group and the C=O stretch of the ester. ijpsr.comresearchgate.net
Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared to the calculated values to confirm the empirical formula. researchgate.net
Green Chemistry Approaches and Sustainable Synthesis Strategies
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. These "green chemistry" principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several green chemistry approaches reported for the synthesis of related adamantane derivatives, such as amantadine (B194251), could be adapted:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and, in some cases, improve yields. This method has been successfully used in the synthesis of amantadine hydrochloride. thaiscience.info
Solvent Reduction and Use of Greener Solvents: Traditional organic syntheses often rely on large volumes of volatile and potentially toxic organic solvents. Green approaches focus on reducing the amount of solvent used or replacing hazardous solvents with more environmentally benign alternatives. One-pot synthesis, where multiple reaction steps are carried out in the same flask without isolating intermediates, can also reduce solvent usage and waste. researchgate.netnih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce the need for stoichiometric reagents, which often generate more waste. rasayanjournal.co.in
The following table highlights some green chemistry strategies and their potential benefits in the synthesis of adamantane derivatives:
| Green Chemistry Approach | Description | Potential Benefits | Reference |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Shorter reaction times, increased yields, reduced side reactions. | thaiscience.info |
| One-Pot Synthesis | Performing multiple reaction steps sequentially in the same reactor. | Reduced solvent use, less waste generation, improved time efficiency. | researchgate.net |
| Use of Safer Reagents and Solvents | Replacing toxic reagents and solvents with less hazardous alternatives. | Improved safety profile, reduced environmental impact. | ijpsr.comnih.gov |
By incorporating these principles, the synthesis of this compound can be made more sustainable and economically viable.
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of organic molecules. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.
For Tert-butyl 3-aminoadamantane-1-carboxylate, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Adamantane (B196018) Cage Protons: The rigid adamantane skeleton gives rise to a series of complex, overlapping signals in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. The bridgehead protons (CH) generally appear at a slightly different chemical shift than the methylene (B1212753) protons (CH₂).
Tert-butyl Group Protons: The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet signal, typically around 1.4-1.5 ppm. This is a characteristic and easily identifiable peak.
Amino Group Protons: The protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Adamantane CH | ~2.0-2.5 | Multiplet | |
| Adamantane CH₂ | ~1.5-2.0 | Multiplet | |
| Tert-butyl (CH₃)₃ | ~1.4-1.5 | Singlet | 9H |
| Amino NH₂ | Variable (broad) | Singlet | 2H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Adamantane Cage Carbons: The adamantane cage will show distinct signals for its bridgehead (CH) and methylene (CH₂) carbons. The carbon bearing the carboxylate group and the carbon bearing the amino group will be shifted downfield due to the electron-withdrawing effects of these substituents.
Carboxylate Carbonyl Carbon: The carbonyl carbon of the tert-butyl ester group is highly deshielded and will appear significantly downfield, typically in the range of 170-180 ppm. researchgate.net
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons will produce a strong signal around 28 ppm.
Carbon Bearing the Amino Group: The adamantane carbon attached to the amino group will be shifted downfield compared to unsubstituted adamantane carbons.
| Carbon Type | Expected Chemical Shift (ppm) |
| Adamantane C-COO | |
| Adamantane C-NH₂ | |
| Adamantane CH | |
| Adamantane CH₂ | |
| Carbonyl (C=O) | ~170-180 |
| Tert-butyl quat. C | ~80 |
| Tert-butyl CH₃ | ~28 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include:
Loss of the tert-butyl group: A prominent peak corresponding to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in an [M-57]⁺ ion.
Loss of isobutylene (B52900): A neutral loss of isobutylene (C₄H₈) from the tert-butyl ester, leading to an [M-56]⁺ ion.
Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylate group.
Fragmentation of the adamantane cage: The adamantane cage itself can undergo characteristic fragmentation, often leading to ions at m/z 135, 93, and 79. nist.gov
Cleavage related to the amino group: Loss of ammonia (B1221849) (NH₃) or cleavage of the C-N bond.
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-57]⁺ | Loss of tert-butyl radical |
| [M-56]⁺ | Loss of isobutylene |
| [M-44]⁺ | Loss of CO₂ |
| m/z 135 | Adamantyl cation |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
Infrared (IR) Spectroscopy:
N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the adamantane and tert-butyl groups will appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the tert-butyl ester will be observed in the region of 1700-1730 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine typically appears around 1600 cm⁻¹.
C-O Stretching: The C-O stretching of the ester will show a strong band in the 1150-1250 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
Adamantane Cage Vibrations: The adamantane cage has several characteristic Raman-active modes that produce sharp and intense peaks, providing a spectral fingerprint for the adamantane core. rsc.orgbris.ac.uk
C-C Stretching: The C-C stretching vibrations of the adamantane skeleton and the tert-butyl group are readily observed in the Raman spectrum.
Symmetric CH₃ Bending: The symmetric bending of the methyl groups in the tert-butyl group gives a characteristic Raman signal.
| Functional Group | IR Active | Raman Active | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Strong | Weak | 3300-3500 |
| C-H Stretch | Strong | Strong | 2850-3000 |
| C=O Stretch | Strong | Moderate | 1700-1730 |
| N-H Bend | Moderate | Weak | ~1600 |
| C-O Stretch | Strong | Weak | 1150-1250 |
| Adamantane Cage | Moderate | Strong | Various |
X-ray Crystallography Studies of this compound and Related Adamantane Derivatives
While a specific crystal structure for this compound may not be publicly available, studies on related adamantane derivatives, such as adamantane-1-carboxylic acid, provide valuable insights. researchgate.netcdnsciencepub.comcdnsciencepub.com X-ray analysis of adamantane-based esters has also been reported. rsc.org
These studies reveal that:
The adamantane cage is a rigid, strain-free structure with predictable bond lengths and angles.
The substituents on the adamantane cage can influence the crystal packing.
In the case of adamantane carboxylic acids, the molecules often form centrosymmetric dimers in the crystal lattice through hydrogen bonding between the carboxylic acid groups. cdnsciencepub.comcdnsciencepub.com
Disorder of the adamantane cage or the substituent groups can occur in the crystal structure, particularly at higher temperatures. researchgate.netcdnsciencepub.comcdnsciencepub.com
A crystallographic study of this compound would definitively establish the relative stereochemistry of the amino and carboxylate groups if the compound is chiral. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group and the carboxylate oxygen atoms, which govern the crystal packing.
| Structural Parameter | Expected Value |
| Adamantane C-C bond length | ~1.54 Å |
| Adamantane C-H bond length | ~1.10 Å |
| C=O bond length | ~1.20 Å |
| C-O bond length (ester) | ~1.35 Å |
| C-N bond length | ~1.47 Å |
Stereochemical Purity and Chiral Analysis Methodologies
The substitution pattern in this compound can lead to chirality. Specifically, if the amino and carboxylate groups are at positions that render the molecule asymmetric, it will exist as a pair of enantiomers. Determining the stereochemical purity is crucial in many applications.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the separation and analysis of enantiomers.
For a chiral carboxylic acid derivative like this compound, several types of CSPs could be effective:
Polysaccharide-based CSPs: Columns based on derivatized cellulose (B213188) or amylose (B160209) are widely used and have broad applicability for a range of chiral compounds, including carboxylic acids.
Macrocyclic Glycopeptide-based CSPs: Chiral stationary phases like those based on teicoplanin or vancomycin (B549263) are particularly effective for the separation of underivatized amino acids and their N-protected derivatives. sigmaaldrich.comsigmaaldrich.com These phases operate through a combination of interactions, including ionic, hydrogen bonding, and steric interactions.
Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
The choice of mobile phase is critical for achieving good separation. For polysaccharide-based columns, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) is often used. For macrocyclic glycopeptide columns, polar organic or reversed-phase mobile phases are common. sigmaaldrich.com
In addition to HPLC, other techniques for assessing stereochemical purity include:
Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (e.g., GC or HPLC) or NMR spectroscopy.
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration of chiral molecules.
Role of Tert Butyl 3 Aminoadamantane 1 Carboxylate As a Key Synthetic Precursor in Organic Synthesis
Tert-butyl 3-aminoadamantane-1-carboxylate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its rigid adamantane (B196018) core imparts unique properties of lipophilicity and conformational stability to target molecules, while the strategically placed amino and tert-butyl carboxylate groups at the bridgehead positions offer orthogonal handles for a wide array of chemical transformations. This structure allows for selective derivatization, making it a key precursor for the synthesis of complex pharmaceutical agents and novel organic materials.
Exploration of Biological Relevance Through Derivative Synthesis
Design and Synthesis of Adamantane-Based Purine (B94841) Derivatives
The design of adamantane-based purine derivatives is predicated on combining the purine core, a privileged scaffold known to interact with the ATP-binding site of various kinases, with the adamantane (B196018) moiety. mdpi.com The adamantane group's bulk and lipophilicity can enhance binding affinity and selectivity by engaging hydrophobic pockets within the target enzyme's active site. nih.govmdpi.com
A general and effective method for the synthesis of these derivatives involves the nucleophilic aromatic substitution reaction. This process typically starts with a halogenated purine, such as 6-chloro-9H-purine or 2,6-dichloro-9H-purine, which is reacted with an appropriate adamantane-containing amine. mdpi.com The reaction is generally performed under reflux in a solvent like propan-2-ol. The amino group of the adamantane derivative displaces the chlorine atom on the purine ring to form the desired 6-amino-substituted purine. This straightforward approach allows for the creation of a diverse library of compounds by varying the substitution on both the purine and adamantane components. mdpi.com
Table 1: General Synthesis Scheme for Adamantane-Purine Derivatives
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
|---|
This table illustrates a common synthetic route for the class of compounds discussed.
Mechanistic Studies of DNA-Dependent Protein Kinase (DNA-PK) Inhibition by Derived Compounds
The synthesized adamantane-purine derivatives are often evaluated for their potential to inhibit key cellular enzymes involved in disease progression, such as DNA-Dependent Protein Kinase (DNA-PK). DNA-PK is a critical enzyme in the DNA damage response, and its inhibition can sensitize cancer cells to therapies that induce DNA breaks. nih.govnih.gov
DNA-dependent protein kinase (DNA-PK) is a nuclear serine/threonine protein kinase that belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. creative-diagnostics.comwikipedia.org It is a holoenzyme composed of two main components: a large catalytic subunit known as DNA-PKcs (encoded by the PRKDC gene) and a heterodimeric regulatory factor called Ku. wikipedia.orgnih.gov The Ku protein is itself composed of two subunits, Ku70 and Ku80, which form a ring-like structure that binds to the ends of broken DNA. creative-diagnostics.comnumberanalytics.com
The DNA-PKcs subunit is a large polypeptide of over 4,000 amino acids. wikipedia.org Its structure includes a large N-terminal region composed mainly of helical HEAT repeats, which act as a scaffold. creative-diagnostics.com The C-terminal portion contains the highly conserved kinase domain, which is flanked by the FAT (FRAP, ATM, TRRAP) and FATC (FAT C-terminal) domains. creative-diagnostics.com These domains are crucial for stabilizing the kinase domain and regulating its activity. creative-diagnostics.com
DNA-PK is an essential component of the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. nih.govnih.gov DSBs are highly toxic lesions that can be caused by ionizing radiation or certain chemotherapeutic agents. nih.gov
The NHEJ repair process is initiated when the Ku70/80 heterodimer recognizes and binds to the broken DNA ends. nih.govnumberanalytics.com This binding serves two main purposes: it protects the ends from degradation and acts as a docking site to recruit the DNA-PKcs catalytic subunit. creative-diagnostics.comnumberanalytics.com The assembly of Ku and DNA-PKcs at the DNA break forms the active DNA-PK holoenzyme. nih.gov In its role as a molecular scaffold, DNA-PK brings the two DNA ends into proximity, creating a synaptic complex. nih.gov It then phosphorylates itself and other downstream NHEJ factors, such as Artemis and the XRCC4/DNA ligase IV complex, to coordinate the processing and final ligation of the broken DNA strands. creative-diagnostics.comnih.govontosight.ai
The activation of the DNA-PK enzyme is a tightly regulated, multi-step process that is initiated by the presence of a DNA double-strand break. The Ku70/80 heterodimer's binding to the DNA terminus is the first critical step. nih.gov This Ku-DNA complex then recruits DNA-PKcs, and the association of all three components leads to the activation of the kinase function. nih.govnih.gov
The precise mechanism of activation involves significant conformational changes within the DNA-PKcs protein. creative-diagnostics.comnih.gov Cryo-electron microscopy studies have revealed that the binding of Ku and a DNA end induces stretching and twisting within the helical repeats of DNA-PKcs, which transitions the kinase from an inactive to an active state. nih.gov Autophosphorylation of DNA-PKcs is a crucial regulatory step; this self-phosphorylation is believed to induce further conformational changes that permit other DNA repair enzymes to access and process the DNA ends for ligation. wikipedia.orgnih.gov The kinase activity is stimulated by interactions with both the double-stranded DNA duplex and single-stranded DNA overhangs that may be present at the break site. nih.govembopress.org
Investigation of Molecular Interactions of Derived Compounds with Target Enzymes
Understanding how the synthesized adamantane-purine derivatives interact with DNA-PK at a molecular level is crucial for rational drug design and optimization.
The vast majority of small molecule DNA-PK inhibitors developed to date function by competing with adenosine (B11128) triphosphate (ATP) for binding within the kinase domain of DNA-PKcs. nih.govfrontiersin.orgingentaconnect.com Structural studies of DNA-PKcs in complex with various inhibitors have provided detailed insights into the molecular interactions governing this binding. nih.govcam.ac.uk
The ATP-binding pocket of DNA-PKcs contains key amino acid residues that form hydrogen bonds and hydrophobic interactions with ligands. For adamantane-purine derivatives, it is hypothesized that the purine ring mimics the adenine (B156593) base of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. The bulky and lipophilic adamantane moiety is positioned to occupy a nearby hydrophobic pocket, thereby enhancing the compound's affinity and stability within the active site. mdpi.com This is supported by docking studies of similar adamantane-purine compounds with other kinases, which show the adamantane cage contributing to complex stabilization through non-polar interactions with hydrophobic residues such as valine, phenylalanine, and leucine. mdpi.com The binding of these inhibitors can induce conformational shifts in the enzyme, such as movement of the PIKK regulatory domain (PRD), which ultimately blocks the catalytic activity of the kinase. cam.ac.uk
Table 2: Key Interactions in DNA-PKcs Inhibition
| Ligand Moiety | Enzyme Sub-site | Interaction Type | Key Residues (Hypothesized) |
|---|---|---|---|
| Purine Core | Hinge Region | Hydrogen Bonding | Backbone atoms in the hinge |
This table summarizes the likely molecular interactions based on known inhibitor binding modes and docking studies.
Kinase Inhibition Profiles and Selectivity Assessments
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery. The adamantane scaffold has been incorporated into various kinase inhibitor designs to probe the hydrophobic pockets of the ATP-binding site.
Research into adamantane-containing compounds has revealed their potential as inhibitors of several kinase families. For instance, a series of adamantanyl-1,3,4-oxadiazol hybrid compounds were synthesized and evaluated for their inhibitory activity against Aurora-A kinase, an enzyme implicated in mitotic progression and overexpressed in many human cancers. bohrium.comresearchgate.net
The inhibitory potency of these derivatives was determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric. The most potent compounds in this series, designated as 6a and 6k , exhibited IC50 values of 36.6 µM and 38.8 µM, respectively, against Aurora-A kinase. bohrium.comresearchgate.net
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 6a | Aurora-A | 36.6 |
| 6k | Aurora-A | 38.8 |
While these findings are promising, a comprehensive assessment of selectivity is crucial to understand the broader biological effects of these inhibitors. Selectivity profiling against a panel of different kinases helps to identify potential off-target effects and provides a clearer picture of the inhibitor's specificity. Currently, detailed public data on the broad kinase selectivity profiles of derivatives synthesized specifically from tert-butyl 3-aminoadamantane-1-carboxylate is limited. Such studies are essential to advance the development of these compounds as targeted therapeutic agents.
Structure-Activity Relationship (SAR) Studies for Adamantane-Derived Inhibitors
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For adamantane-derived kinase inhibitors, SAR studies aim to elucidate the impact of various substituents on their inhibitory potency and selectivity.
In the case of the adamantanyl-1,3,4-oxadiazol hybrids targeting Aurora-A kinase, the nature of the substituent on the amine attached to the propargyl group played a significant role in their inhibitory activity. The most active compounds, 6a and 6k , featured a morpholine (B109124) and a 4-methylpiperazine moiety, respectively. bohrium.comresearchgate.net This suggests that the size, shape, and basicity of this substituent are important for optimal interaction with the kinase active site.
A broader examination of SAR in adamantane-based inhibitors targeting other kinases, such as IκB kinase (IKK), has also been conducted. These studies have explored modifications at different positions of the adamantyl cage and the nature of the linker connecting the adamantane moiety to the rest of the molecule. The lipophilicity and steric bulk of the adamantane group are generally believed to contribute to enhanced binding affinity by occupying a hydrophobic pocket within the kinase domain.
Future SAR studies on derivatives of this compound should systematically explore modifications at both the amino and carboxylate positions. For example, acylation of the amino group with different aromatic or heterocyclic moieties could probe interactions with the hinge region of the kinase, a common binding site for ATP-competitive inhibitors. Similarly, conversion of the tert-butyl ester to amides with various amines could explore interactions with the solvent-exposed region of the active site. Such systematic explorations will be instrumental in optimizing the potency and selectivity of this promising class of kinase inhibitors.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Density Functional Theory (DFT) is a particularly powerful method used to investigate the electronic structure, conformational stability, and reactivity of adamantane (B196018) derivatives. dergipark.org.trdergipark.org.tr
A key aspect of these studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net For instance, a smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. nih.govresearchgate.net In studies on adamantane-linked triazoles, HOMO-LUMO energy calculations have shown how substituents can influence the molecule's disposition to accept electrons. nih.govresearchgate.net
Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure of synthesized compounds. acs.orgtandfonline.com Electrostatic potential maps are also generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. dergipark.org.trbohrium.com
| Parameter | Method/Functional | Basis Set | Application |
| Geometry Optimization | DFT / B3LYP, WB97XD | 6-31G(d,p), 6-311+G(d,p) | Determine stable conformation, bond lengths, and angles. dergipark.org.tracs.org |
| Electronic Properties | DFT / B3LYP | 6-311+G(d,p) | Calculate HOMO-LUMO energies to predict reactivity. nih.govresearchgate.net |
| Vibrational Frequencies | DFT / M06-2X | 6-311+G(2df,2p) | Assign IR and Raman spectral bands for structural confirmation. tandfonline.com |
| Solvation Energy | DFT with Continuum Model | - | Predict solubility and behavior in different solvents. tandfonline.comksu.edu.sa |
Molecular Docking Simulations for Ligand-Target Interactions of Derived Compounds
Molecular docking is a computational technique widely used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. nih.gov This method is instrumental in the rational design of drugs, and numerous studies have applied it to adamantane derivatives to explore their potential as therapeutic agents. mdpi.comnih.gov
The process involves computationally placing a ligand into the binding site of a receptor and scoring the different poses based on their binding affinity. This allows researchers to identify potential drug candidates and understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. nih.gov
For example, docking studies on amantadine (B194251) and rimantadine (B1662185) derivatives have been used to investigate their interactions with the M2 proton channel of the influenza A virus, revealing the structural requirements for inhibitory activity. mdpi.com Similarly, adamantane-linked triazole derivatives have been docked into the active site of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme to predict their potential as inhibitors for treating obesity and diabetes. nih.govresearchgate.net In another study, docking simulations of an adamantane-triazole derivative against cyclooxygenase (COX) enzymes suggested its potential as a nonselective COX inhibitor. acs.org
These simulations not only predict binding affinity but also guide the modification of the adamantane scaffold to improve potency and selectivity. By analyzing the docking poses, chemists can identify which parts of the molecule can be altered to form stronger interactions with the target protein. nih.gov
| Adamantane Derivative Class | Protein Target | Key Findings |
| Amino acid analogues of rimantadine | Influenza A M2 Channel | Docking revealed structural requirements for activity and guided 3D-QSAR studies. mdpi.com |
| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 Enzyme | Predicted similar binding affinity to the native ligand; results guided the design of improved compounds. nih.gov |
| N-(adamantan-1-ylcarbamothioyl) benzamides | Urease | Identified key hydrogen bonding and hydrophobic interactions within the active site. nih.gov |
| Adamantane-isothiourea derivative | Acetylcholinesterase | Docking suggested potent inhibitory capacity against the enzyme. tandfonline.com |
| Adamantane-triazole-thione derivative | COX1 / COX2 | Predicted binding affinities of -6.4 and -6.5 kcal/mol, respectively. acs.org |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of a ligand-protein complex predicted by docking and for understanding the conformational changes that may occur upon binding. researchgate.netmdpi.com
In the context of adamantane derivatives, MD simulations are typically performed after docking to validate the predicted binding pose. bohrium.comksu.edu.sa The simulation starts with the docked complex, which is then placed in a simulated physiological environment (e.g., a water box with ions). The system's trajectory is then calculated over a period, often ranging from nanoseconds to microseconds. acs.orgresearchgate.net
Key analyses of MD trajectories include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of atoms for a selected group of atoms over time. A stable RMSD for both the protein backbone and the ligand suggests that the complex is stable and has reached equilibrium. ksu.edu.saresearchgate.net Low RMSD values (e.g., below 1.5 Å) for a ligand indicate strong and stable interactions. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis helps identify the flexible regions of the protein, providing insight into which residues are most affected by ligand binding. researchgate.net
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the most persistent and important interactions for binding affinity. ksu.edu.sa
Studies on various adamantane derivatives have used MD simulations to confirm the stability of their binding to targets like the glutamate (B1630785) receptor and COX enzymes, reinforcing the predictions made by initial docking experiments. acs.orgksu.edu.sa
| System Studied | Simulation Length | Key Parameter Analyzed | Finding |
| Adamantane derivative-glutamate receptor complex | 100 ns | RMSD, RMSF | The ligand-protein complex remained stable throughout the simulation. ksu.edu.sa |
| Adamantane derivative-COX enzyme complexes | 100 ns | RMSD, Binding Free Energy | Confirmed the stability of the docked poses and the potential of the compound as a COX inhibitor. acs.org |
| Ligand-protein complexes (general study) | Varies | Ligand pose stability | ~94% of native (correct) poses remained stable, validating MD as a tool to filter docking results. nih.gov |
In Silico Screening and Rational Design of Novel Adamantane Derivatives
In silico screening and rational design represent the culmination of various computational techniques, leveraging the insights gained from quantum mechanics, docking, and molecular dynamics to discover and optimize new molecules with desired properties. This approach is central to modern drug discovery, allowing for the efficient exploration of vast chemical spaces. mdpi.comrsc.org
The process often begins with a virtual screening campaign, where large libraries of compounds, including many adamantane derivatives, are computationally docked against a biological target. The top-scoring "hits" from this initial screen are then subjected to more rigorous computational analysis, such as MD simulations and binding free energy calculations, to better predict their actual binding affinity and stability. nih.gov
The results from these computational studies provide a detailed structure-activity relationship (SAR), which is crucial for rational drug design. nih.gov For instance, if docking studies show that a particular region of the adamantane ligand is not making favorable contacts with the protein, chemists can design new derivatives with different functional groups at that position to improve binding. A study on adamantane-linked 1,2,4-triazoles demonstrated this principle, where initial docking results that showed a lack of interaction with key active site residues were used to design a new series of potentially improved compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are also developed using computational data. mdpi.com These models mathematically correlate the chemical structure of compounds with their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use steric and electrostatic fields to build these correlations, providing visual maps that guide the design of more potent aminoadamantane analogues. mdpi.com
| Design Strategy | Computational Method(s) Used | Objective | Example Application |
| Structure-Based Design | Molecular Docking, MD Simulations | To design ligands that fit optimally into a known protein binding site. | Designing improved 11β-HSD1 inhibitors based on initial docking poses. nih.gov |
| Ligand-Based Design (QSAR) | 3D-QSAR (CoMFA) | To design new molecules based on the properties of known active compounds. | Identifying structural features relevant to the activity of aminoadamantane M2 channel blockers. mdpi.com |
| De Novo Design | DFT, Molecular Mechanics | To design novel organic superbases with specific properties. | Designing amine-substituted adamantane derivatives with high basicity. rsc.org |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
While adamantane (B196018) derivatives are widely used, their synthesis can involve multiple steps, hazardous reagents, and conditions that are not environmentally friendly. Future research will likely focus on developing more efficient, cost-effective, and sustainable methods for producing Tert-butyl 3-aminoadamantane-1-carboxylate.
Key areas for development include:
One-Pot Syntheses: Streamlining the multi-step process into a single, continuous reaction vessel would significantly improve efficiency, reduce waste, and lower costs. Research into one-pot processes for related compounds like amantadine (B194251) hydrochloride has shown promise in increasing yields and simplifying procedures. ias.ac.in
Green Chemistry Approaches: The development of synthetic methods that utilize non-toxic solvents, reduce energy consumption, and are base-free represents a significant step forward. For instance, novel methods for creating tert-butyl esters using (Boc)2O under solvent-free conditions have been developed, offering a greener alternative to traditional esterification. rsc.org
Catalytic Methods: Exploring new catalysts could provide pathways with higher selectivity and yield. For example, the use of phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) has been shown to accelerate reaction rates and improve yields in the synthesis of other aminoadamantane derivatives. ias.ac.in
Avoiding Hazardous Intermediates: Traditional adamantane functionalization can involve bromination, which uses elemental bromine. nih.gov Future routes could focus on direct C-H activation or alternative functionalization strategies that bypass the need for such hazardous reagents, similar to syntheses of related compounds like 3-amino-1-adamantanemethanol which have been achieved without the participation of bromine. researchgate.net
Investigation of the Compound in Emerging Areas of Materials Science
The rigid, thermally stable, and three-dimensional structure of the adamantane core makes its derivatives promising candidates for advanced materials. This compound, with its potential for polymerization and functionalization, could be explored in several emerging fields.
High-Energy Materials: Adamantane derivatives are being investigated as platforms for high-energy density fuels and energetic materials. researchgate.netnih.gov The compact and rigid cage structure can lead to high crystal density, a desirable property for explosives. nih.gov Computational studies have shown that functionalizing the adamantane skeleton with specific explosophoric groups can yield materials with superior explosive properties. nih.gov Future research could involve modifying the amino and carboxylate groups of this compound to incorporate nitrogen-rich or oxidizing moieties, followed by experimental validation of its energetic properties.
Polymer Chemistry: The bifunctional nature of the compound makes it an attractive monomer for creating novel polymers such as polyamides or polyimides. The adamantane unit's rigidity could be imparted into the polymer backbone, potentially leading to materials with high thermal stability, enhanced mechanical strength, and specific optical properties.
Nanotechnology: The adamantane cage is a well-established building block in supramolecular chemistry and nanotechnology, often used as a guest molecule in host-guest systems with cyclodextrins. As a derivative, this compound could be used to construct self-assembling systems, molecular machines, or functionalized nanoparticles for applications in drug delivery and sensing.
Expansion of the Compound’s Utility as a Scaffold for Diverse Bioactive Molecules
The adamantane moiety is a well-known pharmacophore, often described as a "lipophilic bullet" that can enhance the pharmacokinetic properties of a drug by increasing its lipophilicity and metabolic stability. nih.gov this compound is an ideal starting point, or scaffold, for building a new generation of bioactive molecules.
CNS Disorders: The lipophilicity of adamantane often improves a compound's ability to cross the blood-brain barrier, making it a valuable component in drugs targeting the central nervous system (CNS). nih.gov The scaffold of this compound can be elaborated to create novel ligands for CNS receptors or enzyme inhibitors for treating neurodegenerative diseases.
Enzyme Inhibition: Adamantane-based structures are key components in successful enzyme inhibitors, such as Dipeptidyl peptidase-IV (DPP-IV) inhibitors used in diabetes management. nih.gov The rigid adamantane scaffold can orient functional groups in precise three-dimensional arrangements to maximize interactions with an enzyme's active site. nih.gov The amino and carboxylate groups on the target compound provide convenient handles for attaching various pharmacophoric groups to target specific enzymes.
Antiviral and Antimicrobial Agents: The history of adamantane in medicine began with the antiviral drug amantadine. nih.gov The scaffold can be used to develop new antiviral agents, potentially overcoming resistance to existing drugs. Furthermore, its use in generating novel antimicrobial compounds is an active area of research.
The unique geometry of substituted adamantane derivatives allows for the creation of molecules with a fixed arrangement of functional fragments, making it a powerful tool for drug design. researchgate.net
Advanced Computational Methodologies for Predicting Compound Properties and Interactions
Computational chemistry offers powerful tools to accelerate research and reduce the costs associated with experimental work. For this compound and its derivatives, advanced computational methods can provide crucial insights.
Predicting Physicochemical and Material Properties: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties, including electronic structure, heat of formation, thermodynamic stability, and vibrational frequencies. nih.govaraku.ac.ir Such predictions are invaluable for screening potential applications, for instance, in identifying promising high-energy materials without the need for initial synthesis and hazardous testing. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound and its derivatives over time. This can be used to understand how it interacts with biological membranes, how it might bind to a protein target, or to predict the bulk properties of polymers derived from it. researchgate.net
Docking and Virtual Screening: To explore its potential as a scaffold for bioactive molecules, computational docking studies can be performed. Large virtual libraries of compounds derived from the this compound scaffold can be screened against the structures of biological targets (e.g., enzymes, receptors) to identify promising drug candidates for future synthesis and testing. nih.gov
These computational approaches enable the rational design and screening of novel materials and bioactive molecules, guiding experimental efforts toward the most promising avenues. nih.gov
Q & A
Q. How do substituent effects at the adamantane core influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR workflow :
Synthesize analogs with variations at the 3-amino position (e.g., alkyl, aryl groups).
Test in vitro bioactivity (e.g., enzyme inhibition assays).
Perform QSAR modeling using CoMFA (Comparative Molecular Field Analysis) .
Q. Q. What protocols ensure ethical data management and reproducibility in studies involving This compound?
Q. Q. How can in vitro findings for This compound be translated to in vivo models while addressing metabolic instability?
- Methodological Answer :
- Strategies :
Prodrug design : Introduce esterase-labile moieties (e.g., acetyl) to enhance bioavailability.
Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots.
Pharmacokinetic modeling : Fit data to two-compartment models using WinNonlin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
